![molecular formula C17H13N3S B2955191 (E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile CAS No. 1046768-31-3](/img/structure/B2955191.png)
(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile
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Description
(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile, also known as MPTA, is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a fluorescent probe for imaging, as well as in drug discovery and development.
Scientific Research Applications
Photochemical Reactions
Compounds with structures resembling "(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile" have been studied for their photochemical behavior. For instance, the dissociative photosubstitution reactions of certain ruthenium complexes in acetonitrile demonstrate the ligand substitution reaction upon irradiation, highlighting the potential for photo-induced ligand exchange processes in similar compounds (Hecker, Fanwick, & McMillin, 1991).
Synthesis and Reactivity
The synthetic utility of compounds structurally related to "(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile" has been demonstrated through various reactions. For example, fluoride ion-promoted azomethine ylid generation showcases the reactivity of certain aminonitrile ylids, leading to the formation of oxazoline derivatives, which could inspire similar synthetic routes for the target compound (Kohra & Tominaga, 1994).
Photochromic Performance
Dithiazolylethenes with pyridyl and N-methylpyridinium groups have been prepared and analyzed for their photochromic performance. This research provides insights into the photophysical properties of compounds that could be structurally related to the target molecule, including their ability to undergo color changes upon light irradiation (Irie & Takami, 2007).
Luminescence and Electrochemistry
Luminescent rhenium(I) phenanthroline complexes with benzoxazol-2-ylidene ligands, including studies on their synthesis, characterization, and photophysical properties, offer parallels in exploring the electrochemical and luminescent behaviors of similar compounds. Such research could guide the development of optoelectronic materials based on "(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile" (Ko, Ng, & Yiu, 2012).
Nucleophilic Substitution Reactions
Research on the reactivity of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles to afford new naphthostyryl derivatives through substitution of the methylthio group informs on the synthetic versatility and potential chemical transformations of compounds with similar structural features (Dyachenko, Kashner, & Samusenko, 2014).
properties
IUPAC Name |
(2E)-2-(1-methylpyridin-2-ylidene)-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-20-10-6-5-9-16(20)14(11-18)17-19-15(12-21-17)13-7-3-2-4-8-13/h2-10,12H,1H3/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZDLUBHPTQEZ-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CC=C/C1=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-methylpyridin-2(1H)-ylidene)-2-(4-phenylthiazol-2-yl)acetonitrile |
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